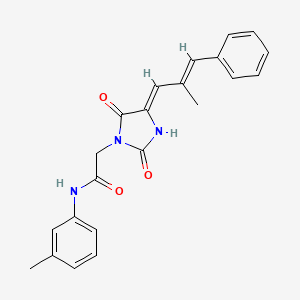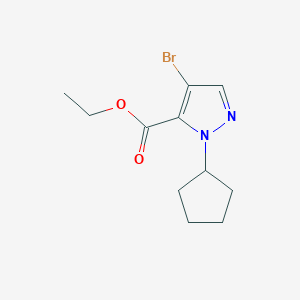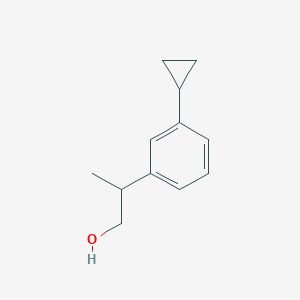
2-(3-Cyclopropylphenyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Cyclopropylphenyl)propan-1-ol, also known as CPP or CPP-OH, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CPP-OH is a chiral compound that belongs to the family of arylpropanols, which are known for their analgesic, anti-inflammatory, and antipyretic properties. CPP-OH has been shown to exhibit a wide range of biological activities, including modulation of the immune system, inhibition of pain, and protection against neurodegeneration.
Wirkmechanismus
2-(3-Cyclopropylphenyl)propan-1-ol-OH exerts its biological effects by binding to specific receptors in the body, including the mu-opioid receptor and the cannabinoid receptor type 2. By binding to these receptors, 2-(3-Cyclopropylphenyl)propan-1-ol-OH can modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of pain and mood.
Biochemical and Physiological Effects:
2-(3-Cyclopropylphenyl)propan-1-ol-OH has been shown to exhibit a wide range of biochemical and physiological effects, including analgesic, anti-inflammatory, and neuroprotective properties. Studies have also shown that 2-(3-Cyclopropylphenyl)propan-1-ol-OH can improve cognitive function and memory retention in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(3-Cyclopropylphenyl)propan-1-ol-OH in laboratory experiments is its ability to modulate the immune response without causing significant side effects. However, the limited availability and high cost of 2-(3-Cyclopropylphenyl)propan-1-ol-OH can be a limitation for researchers who wish to study its therapeutic potential.
Zukünftige Richtungen
There are several potential future directions for the study of 2-(3-Cyclopropylphenyl)propan-1-ol-OH, including its use in the treatment of autoimmune diseases, neurodegenerative disorders, and pain management. Further research is needed to elucidate the exact mechanisms of action of 2-(3-Cyclopropylphenyl)propan-1-ol-OH and to determine its safety and efficacy in clinical trials. Additionally, the development of new synthetic methods for 2-(3-Cyclopropylphenyl)propan-1-ol-OH could help to increase its availability and reduce its cost, making it more accessible for researchers and clinicians alike.
Synthesemethoden
2-(3-Cyclopropylphenyl)propan-1-ol-OH can be synthesized through various methods, including the reduction of 2-(3-Cyclopropylphenyl)propan-1-one using sodium borohydride or lithium aluminum hydride. Another method involves the reaction of 3-cyclopropylphenylmagnesium bromide with 1-chloropropane-2-ol. The resulting product is then purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
2-(3-Cyclopropylphenyl)propan-1-ol-OH has been extensively studied for its therapeutic potential in various fields of medicine, including immunology, neurology, and pain management. Recent studies have shown that 2-(3-Cyclopropylphenyl)propan-1-ol-OH can modulate the immune response by inhibiting the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. This makes 2-(3-Cyclopropylphenyl)propan-1-ol-OH a potential candidate for the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
2-(3-cyclopropylphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-9(8-13)11-3-2-4-12(7-11)10-5-6-10/h2-4,7,9-10,13H,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEDNDBMOGXGPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC=CC(=C1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Cyclopropylphenyl)propan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-({2-[(2-furylmethyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2694291.png)
![N,N-diethyl-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2694295.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(E)-3-phenylprop-2-enyl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2694296.png)
![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-phenylbutan-2-yl)propanamide](/img/structure/B2694298.png)
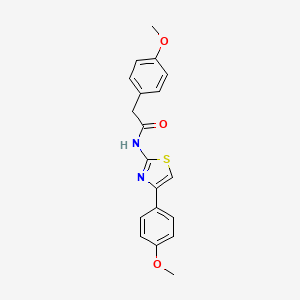

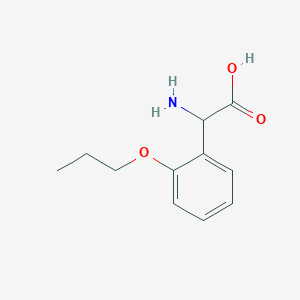

![N-[(4-Hydroxy-2,3-dihydrochromen-4-yl)methyl]prop-2-enamide](/img/structure/B2694305.png)
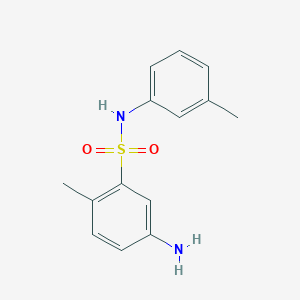

![[2-(Aminomethyl)oxolan-2-yl]methanol](/img/structure/B2694310.png)
